

In-Depth Technical Guide: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

Cat. No.: B1193310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5**, a fluorescent dye linker commonly utilized in bioconjugation, molecular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.

Core Molecular Data

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a specialized chemical compound that integrates a Cy5 fluorophore with a bifunctional polyethylene glycol (PEG) linker. One terminus of the PEG linker is methoxy-capped (m-PEG4), providing hydrophilicity and reducing non-specific binding. The other terminus features a hydroxyl group (-OH) on a diethylene glycol spacer (hydroxy-PEG2), which allows for further chemical modification or conjugation to other molecules.

The quantitative properties of this molecule are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	713.34 g/mol	[1]
713.4 g/mol	[2]	
713.35 g/mol	[3]	
Molecular Formula	C40H57ClN2O7	[1][2][3]
CAS Number	2107273-12-9	[1][2]
Excitation Maximum (λ_{ex})	~650 nm	[2]
Emission Maximum (λ_{em})	~691 nm	[2]
Purity	≥97%	[2]
Solubility	Water, DMSO, DMF, DCM	[2][3]

Experimental Protocols

The utility of **N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5** lies in its ability to be incorporated into larger molecular constructs. The terminal hydroxyl group can be activated or converted into a more reactive functional group for conjugation to proteins, antibodies, or other biomolecules. Below is a representative experimental workflow for the functionalization and subsequent conjugation of this molecule.

Workflow for Activation and Bioconjugation

Workflow for activating and conjugating the Cy5-PEG linker.

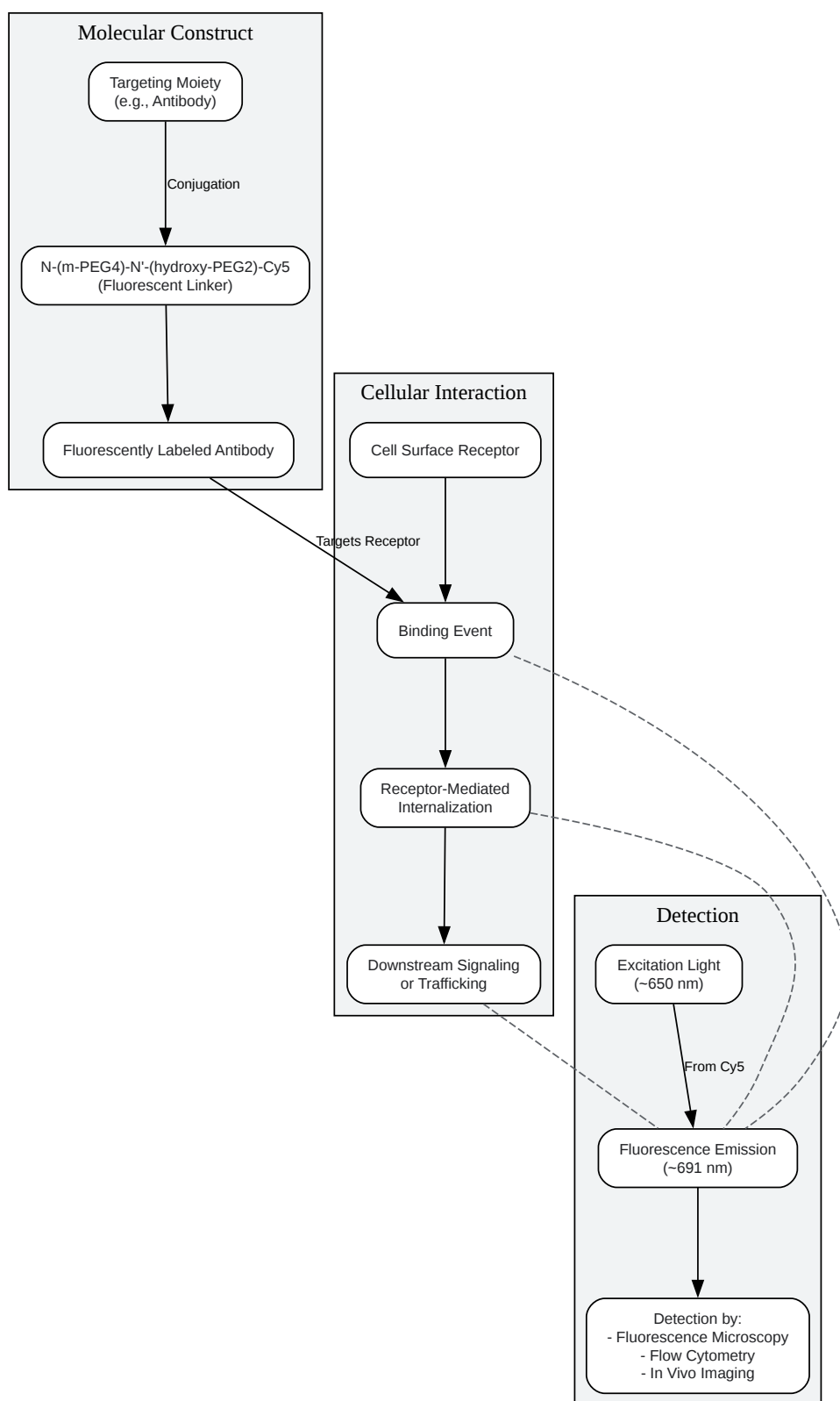
Methodology Detail

- Activation of the Terminal Hydroxyl Group:
 - Objective: To convert the relatively unreactive hydroxyl group into a functional group that can readily react with nucleophiles on a target biomolecule (e.g., primary amines on lysine residues).
 - Protocol Example (Conversion to an NHS Ester):

1. The **N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5** is first reacted with a carboxylating agent, such as succinic anhydride, in the presence of a base like triethylamine (TEA) to form a terminal carboxylic acid.
 2. The resulting carboxylated Cy5-PEG linker is then activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).
 3. The reaction is typically carried out in an anhydrous organic solvent (e.g., dimethylformamide or dichloromethane).
 4. The activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 product is purified, often by high-performance liquid chromatography (HPLC), to remove unreacted reagents.
- Conjugation to a Target Protein:
 - Objective: To covalently attach the activated Cy5-PEG linker to a protein via a stable bond.
 - Protocol Example (Amine Labeling):
 1. The target protein is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.4 to 8.5, to ensure that the target primary amines (e.g., on lysine residues) are deprotonated and thus nucleophilic.
 2. The purified, NHS-activated Cy5-PEG linker is dissolved in a water-miscible solvent like DMSO and added to the protein solution.
 3. The reaction mixture is incubated, often at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. The molar ratio of the dye to the protein is optimized to achieve the desired degree of labeling.
 4. Following the incubation, the reaction is quenched, for instance, by adding a small molecule with a primary amine (e.g., Tris or glycine).
 5. The final Cy5-labeled protein conjugate is purified from excess, unreacted dye using techniques like size exclusion chromatography or dialysis.

Signaling Pathway and Logical Relationships

The primary role of this molecule is as a component within a larger system, often for fluorescently labeling a targeting moiety that will interact with a biological pathway. The diagram below illustrates the logical relationship in a common application, such as tracking an antibody that binds to a cell surface receptor.



[Click to download full resolution via product page](#)

Logical workflow of a Cy5-labeled antibody in cell imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcessbio.com [xcessbio.com]
- 2. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 3. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193310#n-m-peg4-n-hydroxy-peg2-cy5-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

